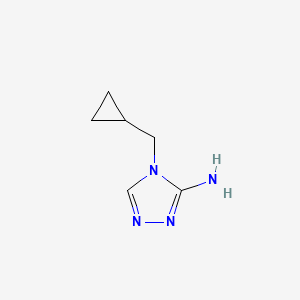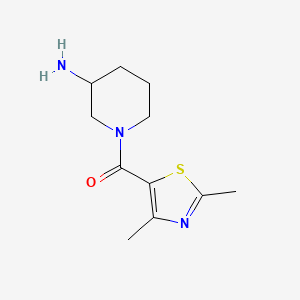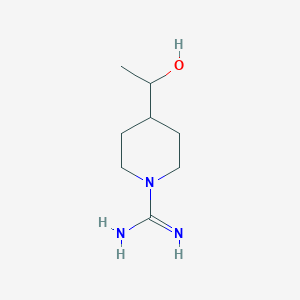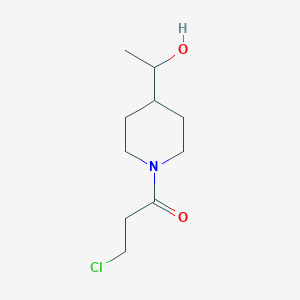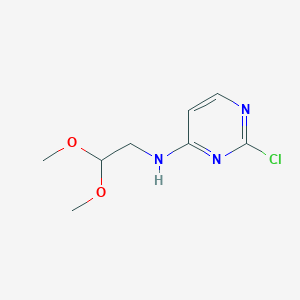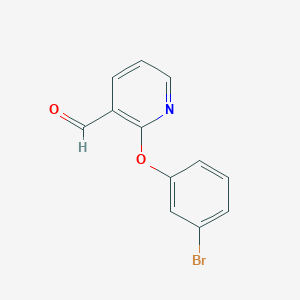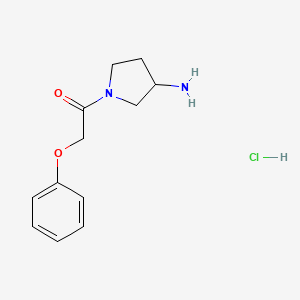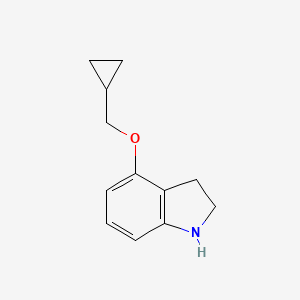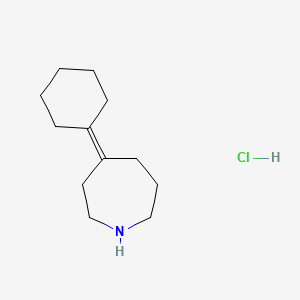
4-Cyclohexylideneazepane hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyclohexylideneazepane hydrochloride, also known as 4-CHDA hydrochloride, is an organic compound with a molecular formula of C8H14ClN. It is a derivative of cyclohexane and has a molecular weight of 157.68 g/mol. 4-CHDA hydrochloride has been used in a variety of scientific research applications and is currently being studied for its potential use in drug discovery and development.
Aplicaciones Científicas De Investigación
Photoresponsive Liquid Crystal Dopants
Compounds similar to 4-Cyclohexylideneazepane hydrochloride have been studied for their potential as dopants in liquid crystals. For instance, a chiral cyclohexane containing photochromic diarylethene units has shown the ability to induce stable photoswitching between nematic and cholesteric phases in liquid crystals, suggesting applications in optical devices and displays (Yamaguchi et al., 2000).
Corrosion Inhibitors and Surfactants
Another application area is in corrosion inhibition. Cyclohexane derivatives have been investigated for their effectiveness as corrosion inhibitors for steel in acidic environments, demonstrating the potential to protect industrial materials from corrosion. These compounds can serve both as corrosion inhibitors and surfactants, highlighting their multifunctionality in chemical processes (Ostapenko et al., 2014).
Environmental Fate and Toxicity Studies
Studies on hexachlorocyclohexane isomers, which are structurally related, have provided significant insights into their environmental fate and toxicity. Such research aids in understanding the persistence, global transport, and ecological impacts of organochlorine pesticides, which can inform regulatory policies and environmental cleanup efforts (Willett et al., 1998).
Catalysis and Organic Synthesis
Compounds with cyclohexane structures are utilized in catalysis and organic synthesis, demonstrating their importance in creating chemically active sites for specific reactions. For example, research into the regioselective dichlorocyclopropanation of vinyl cyclohexenes underlines the role these compounds can play in synthesizing complex molecules (Jayachandran & Wang, 2000).
Biomedical Applications
Further, cyclohexane derivatives have been evaluated for their biological activities, including as metabolites of cyclohexylamine in various species. Understanding the metabolic pathways and biological impacts of such compounds can contribute to drug development and toxicology (Renwick & Williams, 1972).
Propiedades
IUPAC Name |
4-cyclohexylideneazepane;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N.ClH/c1-2-5-11(6-3-1)12-7-4-9-13-10-8-12;/h13H,1-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBYTWQSHDZUDPZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=C2CCCNCC2)CC1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.76 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Cyclohexylideneazepane hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


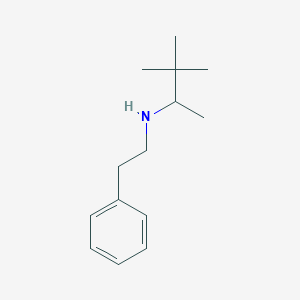
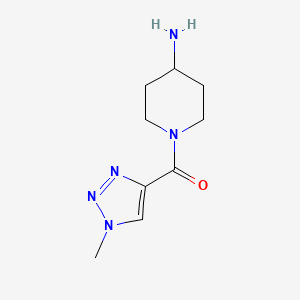
![12-Propyl-1,4-dioxa-9,12-diazadispiro[4.2.5.2]pentadecan-13-one](/img/structure/B1531676.png)
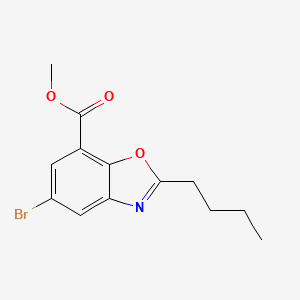
![Methyl 2-[(tert-butoxycarbonyl)(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate](/img/structure/B1531678.png)
